molecular formula C18H13F3N2O4 B2371211 methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}oxy)benzenecarboxylate CAS No. 672950-97-9

methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}oxy)benzenecarboxylate

Cat. No.: B2371211
CAS No.: 672950-97-9
M. Wt: 378.307
InChI Key: VTQYBRMKCXYODC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}oxy)benzenecarboxylate is a synthetic compound featuring a benzimidazole core substituted with a trifluoromethyl group, linked via an acetyloxy bridge to a methyl benzoate moiety. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to purines, enabling interactions with biological targets such as enzymes and receptors . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ester group modulates solubility and bioavailability . This compound’s synthesis likely involves esterification of the corresponding carboxylic acid intermediate, 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetic acid, followed by coupling with methyl 2-hydroxybenzoate .

Properties

IUPAC Name

methyl 2-[2-[2-(trifluoromethyl)benzimidazol-1-yl]acetyl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O4/c1-26-16(25)11-6-2-5-9-14(11)27-15(24)10-23-13-8-4-3-7-12(13)22-17(23)18(19,20)21/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQYBRMKCXYODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}oxy)benzenecarboxylate, with the CAS number 383148-72-9, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies.

  • Molecular Formula : C18H14F3N3O3
  • Molecular Weight : 377.32 g/mol
  • IUPAC Name : Methyl 2-[[2-[2-(trifluoromethyl)benzimidazol-1-yl]acetyl]amino]benzoate

Synthesis

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with acetylating agents and trifluoromethyl groups. The microwave-assisted synthesis method has been noted for its efficiency in producing similar compounds, leading to high purity and yield within short reaction times .

Antioxidant Activity

Research indicates that benzimidazole derivatives exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown promising results in scavenging free radicals, which is crucial for mitigating oxidative stress in biological systems .

Antimicrobial Activity

Benzimidazole derivatives are often evaluated for their antimicrobial properties. A study highlighted that certain derivatives displayed potent activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) . The structural modifications in compounds like this compound may enhance its efficacy against pathogens.

Lipase Inhibition

Lipase inhibition is another area where this compound shows potential. Compounds with similar structures have been tested for their ability to inhibit pancreatic lipase, which is critical in managing obesity and metabolic disorders. Studies have indicated that certain benzimidazole derivatives can effectively inhibit lipase activity, suggesting a possible therapeutic application in weight management .

Case Studies

  • Antioxidant Evaluation : A series of benzimidazole derivatives were synthesized and evaluated for their antioxidant capacity using various assays (DPPH, ABTS). Compounds showed varying degrees of scavenging activity, with some exhibiting IC50 values comparable to standard antioxidants .
  • Antimicrobial Screening : In vitro studies conducted on a range of benzimidazole derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicated that the trifluoromethyl group plays a crucial role in enhancing antimicrobial potency .
  • Lipase Inhibition Studies : A specific study focused on the lipase inhibitory effects of a series of benzimidazole derivatives found that modifications at the acetyl position significantly increased inhibitory activity. This suggests that this compound could be a candidate for further development as an anti-obesity agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The target compound’s structural analogs differ in substituents, linkers, and terminal groups, impacting physicochemical and biological properties.

Compound Key Features Key Differences References
Methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}oxy)benzenecarboxylate - Benzimidazole core
- Trifluoromethyl group
- Acetyloxy linker
- Ester
Reference compound for comparison.
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) - Benzimidazole core
- Triazole-thiazole linker
- Bromophenyl substituent
Replaces acetyloxy-ester with triazole-thiazole-acetamide; enhanced dipole interactions.
Ethyl 5-[2-(difluoromethyl)-1H-1,3-benzimidazol-1-yl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate (13) - Pyrazolo-pyrimidine core
- Difluoromethyl group
- Morpholine substituent
Heterocyclic expansion (pyrazolo-pyrimidine) introduces planar π-system for stacking.
2-[2-(Trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetic acid - Benzimidazole core
- Trifluoromethyl group
- Carboxylic acid terminus
Lacks ester group; higher aqueous solubility but reduced membrane permeability.

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group and benzimidazole core contribute to high logP values (predicted >3.5), favoring membrane penetration. Analogs with polar groups (e.g., morpholine in 13 ) exhibit reduced logP (~2.8) .
  • Solubility : The ester group in the target compound reduces aqueous solubility compared to the carboxylic acid derivative (e.g., 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid ), which is more ionizable at physiological pH .
  • Thermal Stability : Benzimidazole derivatives with acetyloxy linkers (e.g., target compound) typically melt at 150–180°C, whereas triazole-containing analogs (e.g., 9c ) show higher melting points (>200°C) due to stronger intermolecular interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.